molecular formula C18H20Br2N2O B12632997 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium

2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium

Cat. No.: B12632997
M. Wt: 440.2 g/mol
InChI Key: WHXOFMDYLKHWNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

The synthesis of 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use automated reactors and continuous flow systems to enhance efficiency.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium involves its interaction with various molecular targets. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives, such as:

Compared to these compounds, 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium is unique due to its specific substitution pattern and the presence of the bromo-phenyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H20Br2N2O

Molecular Weight

440.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone;bromide

InChI

InChI=1S/C18H20BrN2O.BrH/c1-3-16-17-9-4-13(2)21(17)11-10-20(16)12-18(22)14-5-7-15(19)8-6-14;/h4-9H,3,10-12H2,1-2H3;1H/q+1;/p-1

InChI Key

WHXOFMDYLKHWNV-UHFFFAOYSA-M

Canonical SMILES

CCC1=[N+](CCN2C1=CC=C2C)CC(=O)C3=CC=C(C=C3)Br.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.